5-Bromo-2-chloro-1,3-diiodobenzene
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Overview
Description
5-Bromo-2-chloro-1,3-diiodobenzene is an organic compound with the molecular formula C6H2BrClI2. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene typically involves halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1,3-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organometallic reagents like boronic acids or organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with boronic acids yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-Bromo-2-chloro-1,3-diiodobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the synthesis of organic electronic materials and polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1,3-diiodobenzene involves its reactivity as a halogenated benzene derivative. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-chloro-2,3-diiodobenzene: Similar structure but different halogen positions.
2-Bromoiodobenzene: Contains bromine and iodine but lacks chlorine.
5-Bromo-2-chlorobenzaldehyde: Contains bromine and chlorine but lacks iodine.
Uniqueness
5-Bromo-2-chloro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-diiodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClI2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOSSPCPSBARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)Cl)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClI2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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